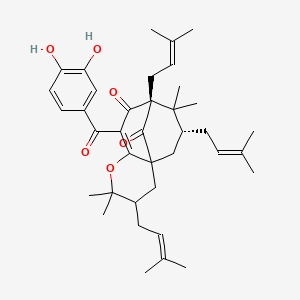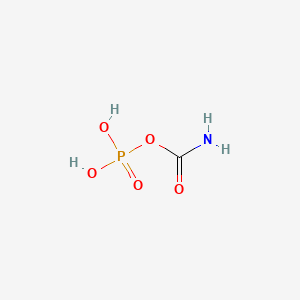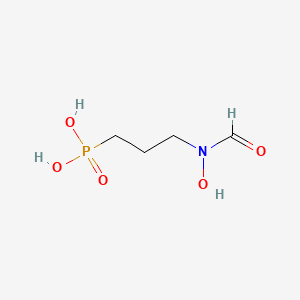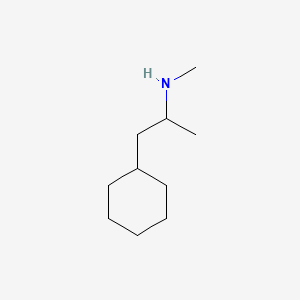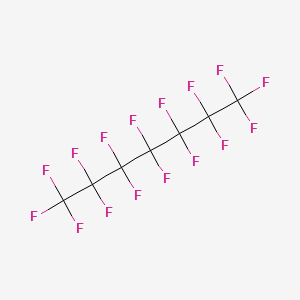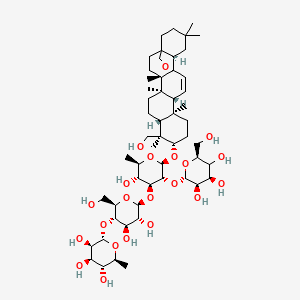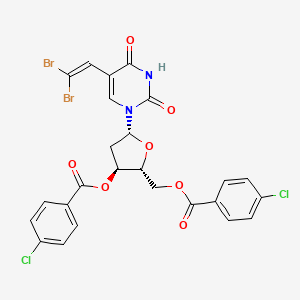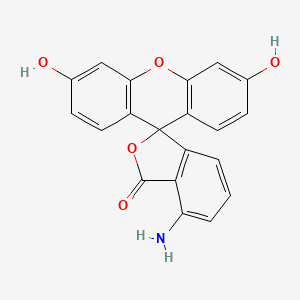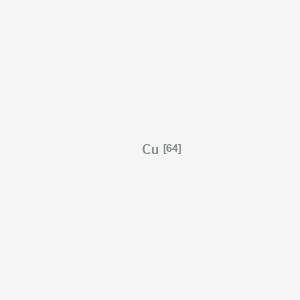
Copper, isotope of mass 64
Vue d'ensemble
Description
Copper-64 is a radiopharmaceutical usually found in the +2 oxidation state as the complexes including the +1 state tend to be more unstable. It is used in molecular radiotherapy and positron emission tomography.
Propriétés
Numéro CAS |
13981-25-4 |
|---|---|
Nom du produit |
Copper, isotope of mass 64 |
Formule moléculaire |
Cu |
Poids moléculaire |
63.929764 g/mol |
Nom IUPAC |
copper-64 |
InChI |
InChI=1S/Cu/i1+0 |
Clé InChI |
RYGMFSIKBFXOCR-IGMARMGPSA-N |
SMILES isomérique |
[64Cu] |
SMILES |
[Cu] |
SMILES canonique |
[Cu] |
Synonymes |
64Cu radioisotope Copper-64 Cu-64 radioisotope |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

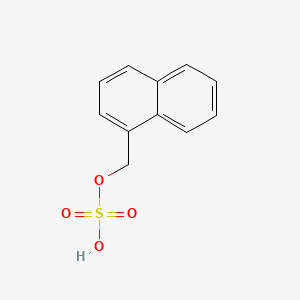
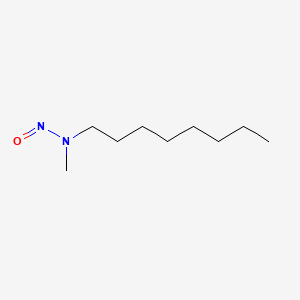
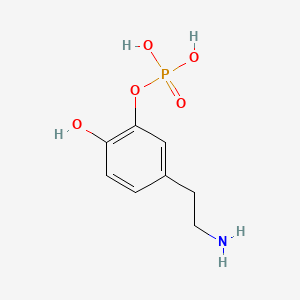
![(2S,3S)-3-[[(2S)-1-(4-acetamidobutylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1218568.png)
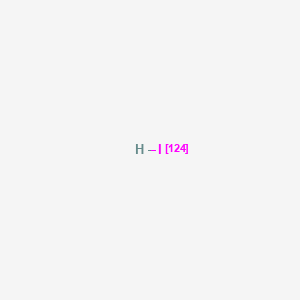
![2-[2,3-Bis(2-hydroxyethoxy)propoxy]ethanol;octadecanoic acid](/img/no-structure.png)
